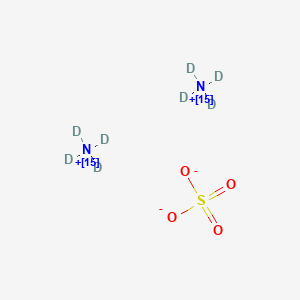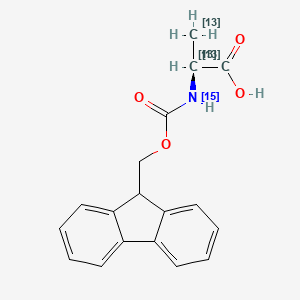
Sulfo NONOate disodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfo NONOate disodium salt, also known as Hydroxydiazenesulfonic acid 1-oxide disodium salt, is a chemical compound with the molecular formula N₂O₅SNa₂ and a molecular weight of 186.06 g/mol . This compound is unique among NONOates as it produces nitrous oxide (N₂O) rather than nitric oxide (NO) at physiological pH, making it useful as a negative control in experiments involving other NO-releasing NONOates .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sulfo NONOate disodium salt is synthesized through the reaction of hydroxylamine with sulfur dioxide and nitrous acid. The reaction typically occurs in an aqueous medium under controlled pH conditions to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally involves large-scale reactions under controlled conditions to ensure high purity and yield. The compound is often produced in powder form and stored at low temperatures to maintain stability .
Analyse Des Réactions Chimiques
Types of Reactions
Sulfo NONOate disodium salt undergoes decomposition reactions rather than typical chemical reactions like oxidation, reduction, or substitution. It decomposes in aqueous solutions to release nitrous oxide (N₂O) and sulfate ions .
Common Reagents and Conditions
The decomposition of this compound is pH-dependent and can be catalyzed by borate anions. The half-life of the compound is approximately 7 minutes at 37°C in a 0.1M phosphate buffer at pH 7.4. Decomposition is nearly instantaneous at pH 5 .
Major Products Formed
The primary product formed from the decomposition of this compound is nitrous oxide (N₂O), along with sulfate ions .
Applications De Recherche Scientifique
Sulfo NONOate disodium salt is widely used in scientific research due to its unique properties. Some of its applications include:
Mécanisme D'action
Sulfo NONOate disodium salt exerts its effects through the controlled release of nitrous oxide (N₂O). The decomposition of the compound is pH-dependent and follows first-order kinetics. The release of N₂O occurs without the production of NO, making it a valuable tool for studying the specific effects of nitrous oxide in biological systems .
Comparaison Avec Des Composés Similaires
Sulfo NONOate disodium salt is unique among NONOates due to its ability to release nitrous oxide instead of nitric oxide. Similar compounds include:
Diethylamine NONOate diethylammonium salt: Releases NO and is used in studies involving nitric oxide.
Spermine NONOate: Another NO-releasing compound used in various biological studies.
Dichloromethylenediphosphonic acid disodium salt: Used in different chemical applications but does not release NO or N₂O.
This compound stands out due to its specific release of nitrous oxide, making it a valuable negative control in experiments involving NO-releasing compounds .
Propriétés
Formule moléculaire |
N2Na2O5S |
|---|---|
Poids moléculaire |
186.06 g/mol |
InChI |
InChI=1S/H2N2O5S.2Na/c3-1-2(4)8(5,6)7;;/h3H,(H,5,6,7);;/q;2*+1/p-2/b2-1+;; |
Clé InChI |
LYIIGAIVRHASTQ-SEPHDYHBSA-L |
SMILES isomérique |
N(=[N+](\[O-])/S(=O)(=O)[O-])\[O-].[Na+].[Na+] |
SMILES canonique |
N(=[N+]([O-])S(=O)(=O)[O-])[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Sodium 3,3'-{[(1,2-diphenylethene-1,2-diyl)bis(4,1-phenylene)]bis(oxy)}bis(propane-1-sulfonate)](/img/structure/B12059282.png)




![(1S,2R)-1-[(3,5-Di-tert-butyl-2-hydroxybenzylidene)amino]-2-indanol](/img/structure/B12059301.png)
![N-Ethyl-N-isopropylpropan-2-aminium 4-oxo-3-(2,3,5,6-tetrafluoro-4-nitrophenyl)-1,5-dioxaspiro[5.5]-undec-2-en-2-olate](/img/structure/B12059307.png)

![[1,1'-Bis(diphenylphosphino)ferrocene]dichloronickel(II), 97%](/img/structure/B12059318.png)

![5-Hydroxy-2,8,9-trioxa-1-bismabicyclo[3.3.2]decane-3,7,10-trione](/img/structure/B12059340.png)



